2-(dimethylamino)-3,7-dihydropurin-6-one
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Overview
Description
2-(dimethylamino)-3,7-dihydropurin-6-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the purine family, which is known for its significant role in biological systems, including DNA and RNA structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-3,7-dihydropurin-6-one typically involves the reaction of purine derivatives with dimethylamine. One common method includes the use of dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the interaction between the reactants .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple steps, including purification stages such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated purine derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-(dimethylamino)-3,7-dihydropurin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
Dimethylamine: A simpler amine that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
2-(dimethylamino)-3,7-dihydropurin-6-one is unique due to its purine structure combined with a dimethylamino group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
2-(dimethylamino)-3,7-dihydropurin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMHKMPBNTBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C2=C(N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)C2=C(N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.